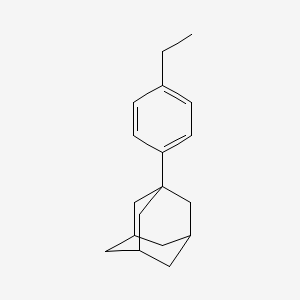
(E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile is an organic compound belonging to the class of acrylonitriles. This compound is characterized by the presence of a nitrile group attached to an acrylate backbone, with two aromatic rings substituted at the 2 and 3 positions. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile typically involves a Knoevenagel condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-isopropylbenzyl cyanide in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Purification of the final product is achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions: (E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The double bond and nitrile group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-chlorobenzamide or 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorophenylethylamine or 4-isopropylphenylethylamine.
Substitution: Formation of 4-chloro-2-nitrophenyl or 4-chloro-2-bromophenyl derivatives.
科学研究应用
(E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. The aromatic rings can participate in π-π interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- (E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile
- (E)-2-(4-Methylphenyl)-3-(4-isopropylphenyl)acrylonitrile
- (E)-2-(4-Bromophenyl)-3-(4-isopropylphenyl)acrylonitrile
Comparison: (E)-2-(4-Chlorophenyl)-3-(4-isopropylphenyl)acrylonitrile is unique due to the presence of both 4-chlorophenyl and 4-isopropylphenyl groups. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable molecule for various applications.
属性
分子式 |
C18H16ClN |
|---|---|
分子量 |
281.8 g/mol |
IUPAC 名称 |
(E)-2-(4-chlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H16ClN/c1-13(2)15-5-3-14(4-6-15)11-17(12-20)16-7-9-18(19)10-8-16/h3-11,13H,1-2H3/b17-11- |
InChI 键 |
OSLPTUGJXMVFSS-BOPFTXTBSA-N |
手性 SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-Bromo-4-methylphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12041324.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041331.png)


![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12041358.png)
![2-phenyl-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide](/img/structure/B12041366.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-((E)-1-{4-[(2-chlorobenzyl)oxy]phenyl}ethylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12041368.png)

![N-(2-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041385.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B12041388.png)
![2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid](/img/structure/B12041396.png)
![Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)-](/img/structure/B12041408.png)
